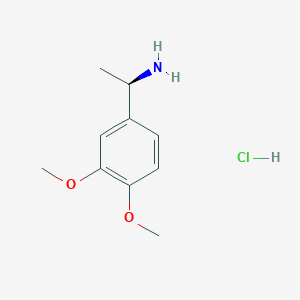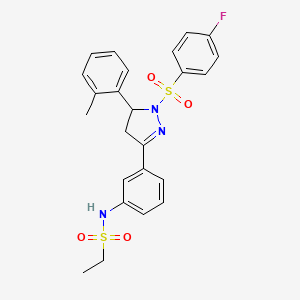
2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been developed, such as the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Chemical Reactions Analysis
While specific chemical reactions involving “2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” are not available in the search results, similar compounds have been studied. For instance, the synthesis of 2-arylbenzothiazoles has been explored, with various synthetic pathways developed .Aplicaciones Científicas De Investigación
- MTNA has shown promise as an anticancer agent due to its ability to inhibit tumor cell growth. Researchers have explored its potential in targeting specific cancer pathways, such as angiogenesis and cell proliferation .
- MTNA exhibits anti-inflammatory effects by modulating inflammatory mediators. It may serve as a lead compound for developing novel anti-inflammatory drugs .
- Studies suggest that MTNA possesses antioxidant properties, which could be valuable in combating oxidative stress-related diseases. Its radical-scavenging ability merits further investigation .
- MTNA derivatives have demonstrated antifungal activity against phytopathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp. . This property could be harnessed for agricultural purposes.
- Researchers have explored MTNA’s impact on neuronal health. Its potential as a neuroprotective agent against neurodegenerative diseases warrants deeper exploration .
- MTNA can form stable complexes with transition metals. These complexes have been studied for their catalytic, magnetic, and luminescent properties. Coordination chemistry involving MTNA provides insights into ligand-metal interactions .
Anticancer Activity
Anti-inflammatory Properties
Antioxidant Potential
Antifungal Applications
Neuroprotective Effects
Metal Complexes and Coordination Chemistry
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes involved in redox reactions
Mode of Action
It’s likely that the compound interacts with its targets by donating or accepting electrons, similar to other nicotinamide coenzymes . This can result in changes in the redox state of the target, potentially affecting its function.
Biochemical Pathways
Compounds with similar structures have been found to be involved in redox reactions . These reactions are crucial for various metabolic processes, including energy production and detoxification.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have antifungal activity , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11-4-6-12(7-5-11)10-20-15(21)9-14(17(20)22)25-16-13(18(23)24)3-2-8-19-16/h2-8,14H,9-10H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNNQZNPLCEQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)

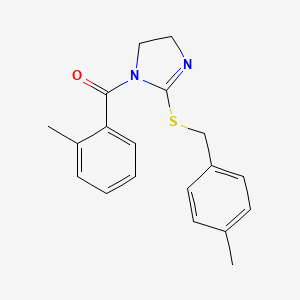
![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)
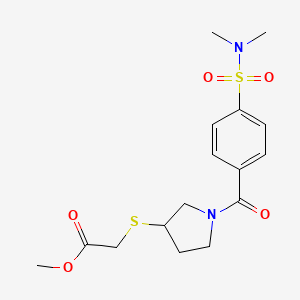
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)
![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)
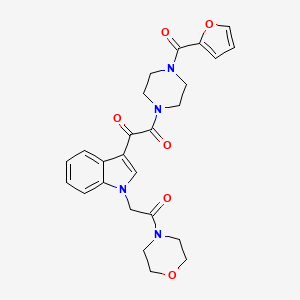
![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)
